molecular formula C16H15ClN2O5S2 B11545670 3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

3-[(4-Chlorophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

Cat. No.: B11545670
M. Wt: 414.9 g/mol
InChI Key: ZXXQNBBOAUBILB-UHFFFAOYSA-N
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Description

3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is a synthetic organic compound that belongs to the thiazolidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxy-3-nitroaniline in the presence of a base, followed by cyclization with a thiol reagent. The reaction conditions often include:

  • Solvent: Dichloromethane or toluene
  • Temperature: Room temperature to reflux
  • Base: Triethylamine or pyridine

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazolidine ring to a sulfone or sulfoxide.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions at the sulfonyl chloride group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Sulfone or sulfoxide derivatives

    Reduction: Amino derivatives

    Substitution: Various substituted thiazolidine derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) or protein kinases.

    Pathways Involved: Inhibition of inflammatory pathways or modulation of glucose metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-BROMOBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE
  • 3-(4-CHLOROBENZENESULFONYL)-2-(4-HYDROXY-3-NITROPHENYL)-1,3-THIAZOLIDINE

Uniqueness

3-(4-CHLOROBENZENESULFONYL)-2-(4-METHOXY-3-NITROPHENYL)-1,3-THIAZOLIDINE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H15ClN2O5S2

Molecular Weight

414.9 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine

InChI

InChI=1S/C16H15ClN2O5S2/c1-24-15-7-2-11(10-14(15)19(20)21)16-18(8-9-25-16)26(22,23)13-5-3-12(17)4-6-13/h2-7,10,16H,8-9H2,1H3

InChI Key

ZXXQNBBOAUBILB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2N(CCS2)S(=O)(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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